In Vitro Inhibitory Potency (Ki) of Saxagliptin Versus Sitagliptin and Vildagliptin for Recombinant Human DPP‑4
Saxagliptin demonstrates at least 10‑fold greater in vitro inhibitory potency for human DPP‑4 compared with sitagliptin, and a 10‑fold advantage over vildagliptin. The inhibition constant (Ki) for saxagliptin at 37°C is 1.3 nM, in contrast to 18 nM for sitagliptin and 13 nM for vildagliptin, establishing a quantitative, molecular‑level distinction that does not, however, translate directly to superior clinical efficacy [1].
| Evidence Dimension | Inhibition constant (Ki) for recombinant human DPP‑4 at 37°C |
|---|---|
| Target Compound Data | Ki = 1.3 nM |
| Comparator Or Baseline | Sitagliptin Ki = 18 nM; Vildagliptin Ki = 13 nM |
| Quantified Difference | Saxagliptin is 13.8‑fold more potent than sitagliptin (18 / 1.3) and 10‑fold more potent than vildagliptin (13 / 1.3) |
| Conditions | In vitro recombinant human DPP‑4 enzyme assay at 37°C |
Why This Matters
This intrinsic difference in target binding affinity is a key point of differentiation in early‑stage drug discovery and in vitro assay design; however, procurement decisions predicated solely on in vitro Ki risk overestimating clinical relevance, as potency differences are largely mitigated by pharmacokinetic factors and once‑daily dosing at approved strengths.
- [1] Neumiller JJ. Saxagliptin: a review of its use in the management of type 2 diabetes mellitus. Drugs. 2012;72(5):699-723. View Source
